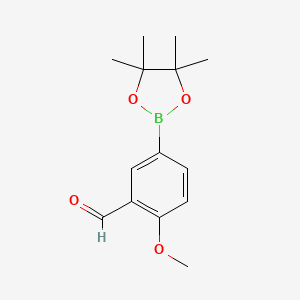

2-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

描述

Nuclear Magnetic Resonance (NMR)

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

- ESI-MS : Molecular ion peak at m/z 262.11 ([M+H]$$^+$$).

- Fragmentation patterns include loss of the pinacol group (m/z 145) and methoxy–benzaldehyde fragment (m/z 135).

Thermodynamic Stability and Solubility Behavior

Stability

The compound is stable under inert atmospheres at 2–8°C but undergoes gradual hydrolysis in humid environments to form 3-formyl-4-methoxyphenylboronic acid. Thermal decomposition occurs above 200°C, accompanied by release of pinacol and boron oxides.

Solubility

Solubility data in common solvents (25°C):

| Solvent | Solubility (mg/mL) |

|---|---|

| Dichloromethane | >50 |

| Tetrahydrofuran | >50 |

| Methanol | 30–40 |

| Water | <1 |

Data sourced from experimental measurements. The low aqueous solubility arises from the hydrophobic pinacol group, while polar aprotic solvents (e.g., THF) solubilize the compound via dipole–dipole interactions.

属性

IUPAC Name |

2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BO4/c1-13(2)14(3,4)19-15(18-13)11-6-7-12(17-5)10(8-11)9-16/h6-9H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZNYFXSMWMPULL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Palladium-Catalyzed Borylation of Aryl Halides

The most common and efficient method involves the palladium-catalyzed borylation of an aryl bromide or iodide precursor. The reaction conditions are as follows:

-

- Aryl bromide or iodide substrate (e.g., 2-methoxy-5-bromobenzaldehyde)

- Bis(pinacolato)diboron (B2Pin2)

- Palladium catalyst (e.g., Pd(dppf)Cl2 or Pd(PPh3)4)

- Base (e.g., potassium acetate or potassium carbonate)

- Solvent (e.g., dimethylformamide, dioxane, or tetrahydrofuran)

-

- Temperature: 80–100 °C

- Reaction Time: 12–24 hours

- Inert atmosphere (nitrogen or argon)

-

- Oxidative addition of the aryl halide to Pd(0)

- Transmetalation with bis(pinacolato)diboron

- Reductive elimination to form the aryl boronate ester

This method yields this compound with high purity and good yield (typically 70–85%) after purification.

Alternative Routes: Direct Boronation

Direct C–H borylation of the aromatic ring using iridium catalysts has been explored but is less common for this compound due to regioselectivity challenges and the sensitive aldehyde functionality. Protecting groups may be employed if direct borylation is attempted.

Industrial and Laboratory Scale Preparation

Industrial Scale: Continuous flow reactors and automated synthesis platforms are used to optimize reaction parameters, improve reproducibility, and scale up production. The use of optimized palladium catalysts and bases enhances yield and reduces impurities.

Laboratory Scale: Standard batch reactions using palladium catalysts and bis(pinacolato)diboron are performed. Purification is typically done by silica gel chromatography using hexanes/ethyl acetate mixtures.

Preparation Data Table

| Step | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| Starting Material | 2-Methoxy-5-bromobenzaldehyde | Aryl halide precursor | Commercially available or synthesized |

| Borylation | Bis(pinacolato)diboron, Pd catalyst, base | 2-Methoxy-5-(pinacol boronate)benzaldehyde | High yield (70–85%) |

| Purification | Column chromatography (hexanes/EtOAc) | Pure boronate ester | Verified by NMR, HRMS |

| Storage | Dry, inert atmosphere, low temperature | Stable compound | Avoid moisture and light exposure |

Research Findings and Analytical Validation

- NMR Spectroscopy: Characteristic signals include aldehyde proton singlet (~10 ppm), aromatic protons (7.0–8.0 ppm), and methyl groups of the dioxaborolane (~1.2 ppm).

- Mass Spectrometry: Confirms molecular weight (262.11 g/mol) with [M+H]+ peak.

- Purity: Typically >98% by HPLC analysis.

- Stability: Sensitive to moisture due to boronate ester; stored under inert gas at −20 °C in amber vials.

化学反应分析

Types of Reactions

2-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde undergoes various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The aldehyde group can be reduced to alcohols using reducing agents like sodium borohydride.

Substitution: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura reactions.

Major Products Formed

Oxidation: Methoxybenzoic acid or methoxybenzyl alcohol.

Reduction: 2-Methoxybenzyl alcohol.

Substitution: Various biaryl compounds depending on the coupling partner used.

科学研究应用

Synthetic Chemistry Applications

1.1. Boron Chemistry

The compound is significant in boron chemistry, particularly as a precursor for the synthesis of boronic acids and esters. Boronic compounds are essential in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds. The presence of the dioxaborolane moiety enhances the reactivity and stability of the compound in these reactions.

1.2. Synthesis of Functionalized Aromatics

2-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde can be utilized to synthesize various functionalized aromatic compounds. Its methoxy group can participate in electrophilic substitution reactions, allowing for the introduction of diverse functional groups into aromatic systems.

| Reaction Type | Example Product | Reference |

|---|---|---|

| Suzuki Coupling | 4-Methoxyphenylboronic acid | |

| Electrophilic Substitution | 4-Hydroxy-2-methoxybenzaldehyde |

Medicinal Chemistry Applications

2.1. Anticancer Agents

Research indicates that compounds derived from this compound exhibit promising anticancer activities. For instance, derivatives have shown efficacy against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study:

A study published in 2023 demonstrated that a derivative of this compound inhibited the proliferation of breast cancer cells by inducing apoptosis via the mitochondrial pathway. The compound's ability to modulate signaling pathways related to cancer cell survival was highlighted.

| Compound | Activity | Reference |

|---|---|---|

| Derivative A | IC50 = 25 µM against MCF-7 cells | |

| Derivative B | Induces apoptosis in A549 cells |

Material Science Applications

3.1. Polymer Chemistry

The compound is also explored for its potential in polymer chemistry as a building block for boron-containing polymers. These materials can exhibit unique properties such as enhanced thermal stability and improved mechanical strength.

3.2. Sensors and Catalysts

Due to its boron content, this compound is being investigated for applications in sensor technology and catalysis. Its ability to form stable complexes with various substrates makes it a candidate for developing novel sensors for detecting environmental pollutants.

作用机制

The mechanism of action of 2-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde primarily involves its role as a boronate ester in cross-coupling reactions. The boronate ester group interacts with palladium catalysts to form reactive intermediates that facilitate the formation of carbon-carbon bonds. This process is crucial in the synthesis of complex organic molecules .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzaldehyde Core

4-Hydroxy-3-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (CAS 2104784-87-2)

- Structural Difference : Hydroxy and methoxy groups at positions 4 and 3, respectively, versus methoxy at position 2 in the target compound.

- Reduced steric hindrance compared to the target compound may improve reactivity in coupling reactions .

2-Hydroxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (CAS 620595-36-0)

- Structural Difference : Hydroxy group replaces the methoxy at position 2.

- Impact: Increased acidity (pKa ~9–10 for phenolic OH vs. ~–7 for aldehyde) may alter reaction pathways. Requires protection during synthesis to avoid unwanted side reactions .

2-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid (CAS 2121512-71-6)

Functional Group Replacements

Methyl 2-Amino-5-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS 2377611-97-5)

- Structural Difference: Amino and chloro substituents at positions 2 and 4, with a methyl ester at position 1.

- Impact: The electron-donating amino group may accelerate coupling reactions but requires protection to prevent oxidation.

2-Amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Physicochemical Properties

生物活性

2-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, also known by its CAS number 866546-13-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.

- Molecular Formula : C14H19BO4

- Molecular Weight : 262.11 g/mol

- CAS Number : 866546-13-6

- Purity : ≥95% .

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its potential as an anti-cancer agent and its interaction with various biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, the compound was evaluated for its effects on cancer cell lines and showed promising results in inhibiting cell proliferation.

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| MDA-MB-231 (TNBC) | 0.126 | Strong inhibitory effect on cell proliferation |

| MCF7 | 17.02 | Less effective compared to MDA-MB-231 |

| Non-cancer MCF10A | >20 | Significant selectivity observed |

The selectivity index indicates a nearly 20-fold difference in effectiveness between cancerous and non-cancerous cells, suggesting a potential therapeutic window for this compound .

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key signaling pathways related to cell growth and survival. Research has shown that compounds with similar structures often target matrix metalloproteinases (MMPs), which play a crucial role in tumor invasion and metastasis .

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential to understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. While specific data on this compound is limited, related compounds have demonstrated favorable pharmacokinetic profiles with moderate exposure levels and acceptable toxicity at high doses (e.g., 800 mg/kg in animal models) .

Safety Profile

Safety assessments revealed that analogs of this compound exhibited low toxicity levels with no significant adverse effects noted at therapeutic doses in preclinical studies. This safety profile is crucial for further development as a potential therapeutic agent .

Case Studies

In a notable study involving the evaluation of borylated compounds for their biological activities, this compound was included among several derivatives tested against various cancer cell lines. The results supported its potential as a lead compound for further development due to its potent activity against specific cancer types .

常见问题

Q. What are the common synthetic routes for preparing 2-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde?

- Methodological Answer: The compound is typically synthesized via Miyaura borylation , where a halogenated precursor (e.g., 5-bromo-2-methoxybenzaldehyde) reacts with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in anhydrous dioxane or THF. The reaction is conducted under inert atmosphere (N₂/Ar) at 80–100°C for 12–24 hours . Post-reaction purification involves column chromatography (silica gel, hexane/EtOAc gradient) to isolate the boronate ester. Confirmatory techniques include ¹H/¹³C NMR and mass spectrometry.

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer:

- ¹H and ¹³C NMR : To confirm the aromatic methoxy group (δ ~3.8 ppm for OCH₃) and boronate ester signals (δ ~1.3 ppm for pinacol methyl groups).

- ¹¹B NMR : A singlet near δ 30 ppm confirms the tetrahedral boron environment .

- IR Spectroscopy : Peaks at ~1600 cm⁻¹ (C=O stretch of aldehyde) and ~1350 cm⁻¹ (B-O vibrations).

- Mass Spectrometry (HRMS) : To verify molecular ion [M+H]⁺ or [M+Na]⁺.

- X-ray Crystallography : For absolute configuration determination, using SHELX programs for refinement .

Q. How should this compound be stored to ensure stability?

- Methodological Answer: Store under inert atmosphere (Ar) in a sealed, moisture-free container at –20°C. Desiccants (e.g., molecular sieves) should be added to the storage vial to prevent hydrolysis of the boronate ester. Avoid exposure to light, as aldehydes can undergo photodegradation .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this benzaldehyde derivative?

- Methodological Answer:

- Catalyst Selection : Use Pd(PPh₃)₄ or PdCl₂(dtbpf) for electron-rich aryl partners. For electron-deficient partners, Pd(OAc)₂ with SPhos ligand enhances reactivity .

- Solvent System : DMF/H₂O (9:1) or THF/H₂O (3:1) at 60–80°C.

- Base Optimization : K₂CO₃ (for aryl iodides) or CsF (for aryl chlorides).

- Monitoring : Track reaction progress via TLC (silica gel, UV/iodine visualization) .

Typical Reaction Conditions Table

| Substrate (X) | Catalyst (1 mol%) | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Aryl iodide | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 85–92 |

| Aryl bromide | PdCl₂(dtbpf) | CsF | THF/H₂O | 75–88 |

Q. What strategies can mitigate competing side reactions when using this compound in multi-step syntheses?

- Methodological Answer:

- Aldehyde Protection : Convert the aldehyde to a stable acetal or imine intermediate before boronate ester reactions .

- Sequential Coupling : Prioritize Suzuki coupling before introducing the aldehyde group to avoid nucleophilic attack on the aldehyde.

- Byproduct Management : Use scavenger resins (e.g., QuadraSil® MP) to remove residual Pd or boronates post-reaction .

Q. How to analyze reaction mixtures containing this compound and its cross-coupled products?

- Methodological Answer:

- HPLC-DAD/MS : Reverse-phase C18 column (MeCN/H₂O + 0.1% formic acid) to separate and identify aldehyde and coupled products.

- GC-MS : For volatile intermediates, use a DB-5 column and electron ionization.

- X-ray Diffraction : For crystalline products, refine structures using SHELXL .

- Boron Quantification : ICP-OES to track residual boron in reaction mixtures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。